molecular formula C9H7F2NO4 B13622422 Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate

Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate

Cat. No.: B13622422
M. Wt: 231.15 g/mol
InChI Key: UTLCMUFITRJYBK-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate: is a synthetic organic compound with a unique structure that includes both fluorine and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the amino group, the incorporation of the difluoro moiety, and the formation of the dioxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry: In industry, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical reactions, leading to changes in the structure and function of target molecules. The pathways involved in these interactions depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

  • Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate
  • Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate

Comparison: Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate is unique due to its specific substitution pattern and the presence of both fluorine and oxygen atoms. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it a valuable tool for various scientific applications.

Properties

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

methyl 6-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylate

InChI

InChI=1S/C9H7F2NO4/c1-14-8(13)5-2-4(12)3-6-7(5)16-9(10,11)15-6/h2-3H,12H2,1H3

InChI Key

UTLCMUFITRJYBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)OC(O2)(F)F

Origin of Product

United States

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